molecular formula C24H31ClN6O3 B12763391 1-Piperazineacetamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-(2,6-dimethylphenyl)-, monohydrochloride CAS No. 122001-66-5

1-Piperazineacetamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-(2,6-dimethylphenyl)-, monohydrochloride

Cat. No.: B12763391
CAS No.: 122001-66-5
M. Wt: 487.0 g/mol
InChI Key: KXLXQOQERGVQPA-UHFFFAOYSA-N
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Description

1-Piperazineacetamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-(2,6-dimethylphenyl)-, monohydrochloride is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineacetamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-(2,6-dimethylphenyl)-, monohydrochloride typically involves multiple steps, including the formation of the quinazoline core, introduction of the piperazineacetamide moiety, and subsequent functionalization with the dimethylphenyl group. Common reagents used in these reactions include amines, aldehydes, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineacetamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-(2,6-dimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

1-Piperazineacetamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-(2,6-dimethylphenyl)-, monohydrochloride has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity and potential as a therapeutic agent.

    Medicine: Exploration of its pharmacological properties and potential use in drug development.

    Industry: Utilization in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazineacetamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-(2,6-dimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

  • 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N-(2,6-dimethylphenyl)piperazine-1-carboxamide
  • 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N-(2,6-dimethylphenyl)piperazine-1-sulfonamide

Uniqueness

The uniqueness of 1-Piperazineacetamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-(2,6-dimethylphenyl)-, monohydrochloride lies in its specific structural features and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

122001-66-5

Molecular Formula

C24H31ClN6O3

Molecular Weight

487.0 g/mol

IUPAC Name

2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(2,6-dimethylphenyl)piperazin-1-yl]acetamide;hydrochloride

InChI

InChI=1S/C24H30N6O3.ClH/c1-14-6-5-7-15(2)22(14)18-12-30(9-8-29(18)13-21(25)31)24-27-17-11-20(33-4)19(32-3)10-16(17)23(26)28-24;/h5-7,10-11,18H,8-9,12-13H2,1-4H3,(H2,25,31)(H2,26,27,28);1H

InChI Key

KXLXQOQERGVQPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CN(CCN2CC(=O)N)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl

Origin of Product

United States

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